molecular formula C28H24N4O4 B134979 7-Oxostaurosporine CAS No. 141196-69-2

7-Oxostaurosporine

Katalognummer: B134979
CAS-Nummer: 141196-69-2
Molekulargewicht: 480.5 g/mol
InChI-Schlüssel: POTTVLREWUNNRO-UGZRAAABSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxostaurosporine (7OSTS) is an indolocarbazole alkaloid first isolated from Streptomyces platensis and later identified in marine organisms such as the tunicate Eudistoma vannamei . Structurally, it is an oxidized derivative of staurosporine (STS), featuring a lactam group and a methylamine substituent at the C-4′ position . This compound is a potent inhibitor of protein kinase C (PKC) and other kinases, with IC₅₀ values in the nanomolar range . Its mechanism involves inducing G₂/M cell cycle arrest and apoptosis, mediated through mitochondrial disruption and reactive oxygen species (ROS) production . 7OSTS has demonstrated significant anticancer and antiparasitic activities, making it a focus of pharmacological research .

Biochemische Analyse

Biochemical Properties

7-Oxostaurosporine plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It inhibits protein kinase C (PKC), protein kinase A (PKA), phosphorylase kinase, epidermal growth factor receptor (EGFR), and c-Src . These interactions are characterized by the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. The inhibition of these kinases leads to various downstream effects, including the modulation of cell signaling pathways and the induction of apoptosis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It induces cell cycle arrest in the G2/M phase in human leukemia K562 cells . Additionally, it has been shown to increase apoptosis in pancreatic carcinoma cells by activating caspase-9 and decreasing the expression of Bcl2 and Bad . These effects are mediated through the intrinsic signaling pathway, highlighting the compound’s potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It inhibits the cell cycle at the G2 stage, leading to the accumulation of 4C DNA cells . The compound’s inhibition of PKC and other kinases disrupts various signaling pathways, resulting in cell cycle arrest and apoptosis . Additionally, this compound’s ability to inhibit the formation of cellular blebs induced by phorbols further underscores its role in modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s cytotoxicity was evaluated using the MTT assay after 72 hours of incubation, revealing IC50 values in the nanomolar range . The stability and degradation of this compound in vitro and in vivo studies have shown that it remains effective over extended periods, with long-term effects on cellular function being observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 6 mg/kg administered intravenously once daily, the compound significantly reduced tumor growth without causing noticeable adverse effects on body weight . Higher doses may lead to toxic effects, emphasizing the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of PKC and other kinases . This inhibition affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s interaction with enzymes and cofactors further modulates these pathways, contributing to its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its efficacy and activity. The compound’s poor water solubility necessitates its transport via specific carriers, ensuring its delivery to target sites .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is known to disrupt the plasmalemmal localization of phosphatidylserine and K-Ras, leading to their redistribution to endosomes and endomembranes . This mislocalization affects various cellular processes, including signal transduction and membrane dynamics .

Biologische Aktivität

7-Oxostaurosporine (7-OSTS) is a derivative of staurosporine, a potent indole-carbazole alkaloid known for its diverse biological activities, particularly in cancer therapy and as a kinase inhibitor. This article explores the biological activity of 7-OSTS, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Derivation

This compound is structurally related to staurosporine, which was first isolated from the fermentation broth of Streptomyces. The modification at the 7-position enhances its biological activity compared to its parent compound. The chemical structure of 7-OSTS allows it to interact with various biological targets, including protein kinases.

Anticancer Activity

Research indicates that 7-OSTS exhibits significant cytotoxic effects against various tumor cell lines. A study demonstrated that 7-OSTS showed IC₅₀ values in the nanomolar range, indicating high potency. For instance, it was found to be up to 14 times more cytotoxic than staurosporine itself across a panel of human tumor cell lines, including HL-60 (human leukemia), K562 (chronic myeloid leukemia), and MDA-MB-435 (breast cancer) cells .

Cytotoxicity Data

Cell LineIC₅₀ (nM)Selectivity Index (against PBMC)
HL-6010.3326.46
K56257.9011.87
MDA-MB-43528.683.64
PBMC (Normal Cells)687.08-

The selectivity index indicates that 7-OSTS is significantly more effective against cancer cells than normal peripheral blood mononuclear cells (PBMC), suggesting it may have a favorable therapeutic window for cancer treatment .

The mechanism by which 7-OSTS exerts its effects involves several pathways:

  • Cell Cycle Arrest : Treatment with 7-OSTS leads to G2/M phase arrest in cancer cells, which is critical for preventing cell division and inducing apoptosis .
  • Apoptosis Induction : The compound has been shown to induce apoptosis characterized by nuclear DNA fragmentation and chromatin condensation .
  • Kinase Inhibition : As a potent inhibitor of protein kinase C (PKC), 7-OSTS disrupts signaling pathways essential for cell survival and proliferation. It has been reported to inhibit PKC activity at concentrations as low as 3 ng/ml .

Anti-Amoebic Activity

In addition to its anticancer properties, 7-OSTS also exhibits antiamoebic activity against Acanthamoeba castellanii, a pathogenic protozoan. The compound affects membrane permeability and induces mitochondrial damage in trophozoites, leading to cell death . An IC₅₀ value of 0.92 µM was observed against cysts of A. castellanii, indicating potential for therapeutic application in amoebic infections.

Case Studies and Research Findings

Several studies have highlighted the diverse applications and mechanisms of action of 7-OSTS:

  • A study on the effects of 7-OSTS on HL-60 leukemia cells revealed that treatment resulted in sustained cytostatic effects over time, with significant accumulation of cells in the G2/M phase .
  • Another investigation focused on the antiamoebic properties demonstrated that 7-OSTS treatment resulted in significant morphological changes consistent with programmed cell death pathways in Acanthamoeba .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Derivatives

7-Oxostaurosporine is characterized by its indole-carbazole structure, which is a common feature among staurosporine derivatives. The compound has been studied alongside related derivatives such as 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, which exhibit varying degrees of biological activity.

CompoundStructure
This compoundThis compound Structure
2-Hydroxy-7-oxostaurosporine2-Hydroxy-7-oxostaurosporine Structure
3-Hydroxy-7-oxostaurosporine3-Hydroxy-7-oxostaurosporine Structure

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxicity against various human tumor cell lines. In studies conducted on cell lines such as HL-60 (leukemia), Molt-4, and MDA-MB-435 (breast cancer), the compound demonstrated IC₅₀ values in the nanomolar range, making it up to 14 times more potent than staurosporine itself .

Comparative Efficacy

In comparative studies, this compound and its derivatives showed enhanced selectivity for cancer cells over normal cells. For instance, the selectivity index for 2-hydroxy-7-oxostaurosporine was significantly higher than that for standard staurosporine when tested against peripheral blood mononuclear cells (PBMCs) compared to tumor cells .

Anti-inflammatory Properties

Emerging research suggests that staurosporine derivatives may also possess anti-inflammatory properties. For example, compounds derived from marine sources have shown potential in inhibiting pro-inflammatory cytokines such as IL-6 and inducible nitric oxide synthase (iNOS), indicating a broader therapeutic application beyond cancer treatment .

Clinical Trials and Future Directions

Several derivatives of staurosporine, including midostaurine (a synthetic derivative), are currently undergoing clinical trials for various malignancies. The promising results from preclinical studies involving this compound warrant further investigation into its pharmacokinetics and safety profiles in human subjects .

Q & A

Basic Research Questions

Q. What are the primary natural sources of 7-Oxostaurosporine, and what methodologies are used for its isolation and identification?

  • Answer : this compound is primarily isolated from Streptomyces species (e.g., Streptomyces sanyensis) and marine organisms such as the Brazilian tunicate Eudistoma vannamei. Identification involves:

  • Microbial culture and extraction : Fermentation of Streptomyces cultures followed by solvent extraction (e.g., ethyl acetate) to isolate metabolites .
  • Chromatographic purification : HPLC or column chromatography to separate this compound from other indolocarbazole derivatives .
  • Structural characterization : NMR spectroscopy (1H, 13C) and mass spectrometry (HRMS) for unambiguous identification. Key NMR signals include carbonyl resonances at δ ~200 ppm (C-7) and aromatic indole protons .

Q. What is the established mechanism of action of this compound, and how can researchers validate its biological targets experimentally?

  • Answer : this compound inhibits protein kinase C (PKC), a regulator of cell proliferation and apoptosis. Methodological validation includes:

  • Kinase inhibition assays : Use recombinant PKC isoforms in vitro with ATP-competitive assays (e.g., fluorescence polarization or radiometric assays) to measure IC50 values .
  • Cell-based assays : Assess downstream effects (e.g., apoptosis via flow cytometry or Western blot for caspase activation) in cancer cell lines .
  • Control experiments : Compare with staurosporine (non-oxidized analog) to evaluate specificity .

Q. What synthetic strategies are employed for this compound, and what are their key advantages?

  • Answer : Sequential metal catalysis is a prominent strategy:

  • Step 1 : Pd(0)-catalyzed indolocarbazole-alkoxyallene addition and ring-closing metathesis to form the core structure.
  • Step 2 : Ru-catalyzed olefin migration for stereochemical control.
  • Step 3 : Pd(II)-mediated oxidative cyclization to finalize the bicyclic framework .
  • Advantages : Enables access to both pyranose and non-natural septanose analogs, facilitating structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported anticancer activity of this compound across different biological models?

  • Answer : Contradictions may arise from variations in cell type, PKC isoform expression, or assay conditions. Methodological solutions include:

  • Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and normalize PKC expression levels via qRT-PCR .
  • Dose-response profiling : Compare EC50 values across models to identify context-dependent effects.
  • Meta-analysis : Systematically review literature (e.g., PRISMA guidelines) to identify confounding variables, such as solvent effects (DMSO vs. aqueous buffers) .

Q. What experimental challenges arise in synthesizing this compound analogs, and how can they be mitigated?

  • Answer : Key challenges include:

  • Low yields in oxidative cyclization : Optimize Pd(II) catalyst loading (e.g., 10 mol% Pd(OAc)₂) and reaction time to minimize side products .
  • Stereochemical instability : Use chiral auxiliaries or asymmetric catalysis during Ru-mediated olefin migration .
  • Scalability : Transition from batch to flow chemistry for multi-step catalysis to improve reproducibility .

Q. How can researchers optimize structural characterization of this compound derivatives using spectroscopic techniques?

  • Answer : Advanced approaches include:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in complex indolocarbazole scaffolds (e.g., assign C-7 carbonyl via HMBC correlations) .
  • X-ray crystallography : Co-crystallize with PKC to confirm binding modes and hydrogen-bonding interactions .
  • Computational modeling : Density functional theory (DFT) to predict NMR chemical shifts and validate experimental data .

Q. What strategies are recommended for designing in vivo studies to evaluate this compound’s therapeutic potential while minimizing toxicity?

  • Answer :

  • Dosing regimen : Use pharmacokinetic (PK) profiling to determine maximum tolerated dose (MTD) and bioavailability in murine models .
  • Toxicity endpoints : Monitor liver/kidney function (e.g., ALT, creatinine) and hematological parameters .
  • Combination therapy : Test synergy with FDA-approved kinase inhibitors (e.g., imatinib) to reduce effective doses .

Q. Methodological Frameworks for Research Design

  • PICO Framework : Define Population (e.g., cancer cell lines), Intervention (this compound), Comparison (staurosporine), and Outcomes (apoptosis rate) to structure hypotheses .
  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing NMR and bioassay data .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Indolocarbazoles

Structural and Functional Comparisons

Table 1: Structural Features of Key Indolocarbazoles

Compound Key Structural Features Kinase Targets
7-Oxostaurosporine Oxidized C7 position, lactam, C-4′ methylamine PKC, CDKs, PIM1
Staurosporine Non-oxidized C7, indolocarbazole core Broad-spectrum kinases
Rebeccamycin Glycosylated indolocarbazole, lacks C7 oxidation Topoisomerase I
K252a Chlorinated indole, carbazole glycoside PKC, Trk receptors

Key Differences:

  • Oxidation at C7 : 7OSTS’s oxidation enhances selectivity for parasitic kinases over mammalian isoforms .
  • Glycosylation : Rebeccamycin’s sugar moiety directs activity toward DNA topoisomerase I, unlike 7OSTS’s kinase inhibition .

Pharmacological Activity

Table 2: Antiparasitic and Anticancer Activities

Compound IC₅₀ (μM) L. donovani IC₅₀ (μM) N. fowleri IC₅₀ (μM) Cancer Cells Selectivity Index (SI)
This compound 0.56 ± 0.06 0.08–1.28 0.01–0.1 52 (vs. J774A.1)
Staurosporine 1.58 ± 0.52 0.12–0.16 0.005–0.05 30
Rebeccamycin >10 Inactive 0.1–1.0 N/A
K252a 2.1 ± 0.3 Inactive 0.05–0.5 15

Key Findings:

  • Antiparasitic Potency: 7OSTS outperforms STS and K252a against Leishmania donovani (IC₅₀ = 0.56 μM) and Naegleria fowleri (IC₅₀ = 0.08 μM), likely due to its interaction with conserved kinase residues in parasites .
  • Selectivity : 7OSTS’s SI of 52 (vs. mammalian cells) surpasses STS (SI = 30), reducing off-target toxicity .
  • Anticancer Activity : While STS is marginally more potent, 7OSTS’s unique NF-κB/p-p65 inhibition enhances tumor growth suppression (56.1% TGI at 6 mg/kg in vivo) .

Pharmacokinetic Properties

Table 3: Physicochemical and Pharmacokinetic Profiles

Property This compound Staurosporine K252a
Solubility DMSO, MeOH, EtOH DMSO, CHCl₃ DMSO, aqueous buffers
Water Solubility Poor Poor Moderate
Plasma Stability Moderate High Low
Bioavailability Limited (IV administration) Low Moderate

Challenges:

  • Solubility : 7OSTS’s poor water solubility necessitates formulation improvements for clinical use .
  • Metabolic Stability : Rapid hepatic clearance observed in preclinical models .

Mechanism of Action and Resistance

  • Kinase Inhibition : 7OSTS binds ATP pockets of PKC and CDKs, disrupting phosphorylation cascades critical for parasite proliferation and tumor growth .
  • Apoptosis Induction: Mitochondrial ROS generation and EndoG release underlie its pro-apoptotic effects in Trypanosoma and cancer cells .
  • Resistance : Overexpression of ABC transporters (e.g., P-glycoprotein) reduces intracellular accumulation, a shared limitation with STS .

Eigenschaften

IUPAC Name

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTTVLREWUNNRO-UGZRAAABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Oxostaurosporine
7-Oxostaurosporine
7-Oxostaurosporine
7-Oxostaurosporine
7-Oxostaurosporine
7-Oxostaurosporine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.